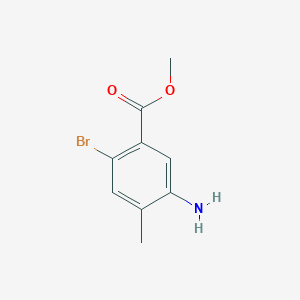

5-氨基-2-溴-4-甲基苯甲酸甲酯

描述

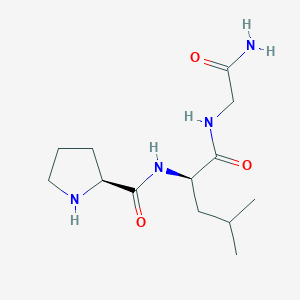

Methyl 5-amino-2-bromo-4-methylbenzoate is a compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as bromo substituents and amino groups attached to a benzene ring. These compounds are often synthesized for their potential applications in various fields, including pharmaceuticals and materials science, particularly for their nonlinear optical (NLO) properties and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simple aromatic compounds. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, begins with the methylation of 4-amino-2-hydroxybenzoic acid, followed by a series of reactions including thiocyanation, ethylation, and oxidation . Similarly, the synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate involves nitration, reduction, and investigation of various reaction conditions to optimize yield . These methods could potentially be adapted for the synthesis of Methyl 5-amino-2-bromo-4-methylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . For example, the crystal structure of Methyl 2-amino-5-bromobenzoate was determined and found to have specific refractive indices, indicating its potential for NLO applications . The molecular structure is also analyzed using computational methods such as density functional theory (DFT), which can predict vibrational frequencies, molecular orbitals, and other electronic properties .

Chemical Reactions Analysis

The chemical reactivity of related compounds is studied through various spectroscopic techniques and theoretical calculations. For instance, the formation of hydrogen bonds and the investigation of hyperpolarizability are important for understanding the NLO properties of these molecules . The presence of functional groups like amino and bromo can facilitate further chemical transformations, making these compounds versatile intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using a range of analytical techniques. The melting point, thermal stability, and mechanical behavior are determined using methods like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and microhardness testing . The optical properties, such as the energy band gap and refractive indices, are measured using optical transmission spectra and Brewster's angle method . The vibrational spectra are studied using FT-IR and FT-Raman, while NMR spectroscopy confirms the presence of hydrogen and carbon atoms . Theoretical studies complement these findings by calculating properties like dipole moment, polarizability, and hyperpolarizability .

科学研究应用

合成与表征

抗癌药物中间体的合成:5-氨基-2-溴-4-甲基苯甲酸甲酯在合成抗癌药物的关键中间体中发挥作用。例如,它用于合成 6-溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉,该化合物参与抑制胸苷酸合成酶,这是癌症治疗中的靶点 (曹胜利,2004)。

杀虫剂的开发:该化合物也是合成氯虫苯甲酰胺(一种重要的杀虫剂)的前体。该过程涉及氢化、氯化和氨解等多个阶段,展示了其在化学合成中的多功能性和重要性 (郑建红,2012)。

分子和结构分析

分子结构和振动光谱研究:5-氨基-2-溴-4-甲基苯甲酸甲酯一直是广泛的分子结构和振动光谱研究的主题。例如,对 2-氨基-5-溴苯甲酸甲酯(一种相关化合物)的研究深入探讨了其分子结构、振动波数和使用 NBO 计算形成氢键。此类研究对于理解这些化合物的化学和物理性质至关重要 (N. Balamurugan 等,2015)。

NLO 应用和晶体生长:该化合物在非线性光学 (NLO) 应用中也很重要,这在 2-氨基-5-溴苯甲酸甲酯晶体的生长和表征中很明显。此类研究突出了其在光学技术中的潜力以及其晶体学表征对于技术应用的重要性 (M. Parthasarathy 和 R. Gopalakrishnan,2012)。

安全和危害

The compound is labeled with the signal word “Warning” and is associated with the hazard statement H302 . The precautionary statements for handling this compound include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

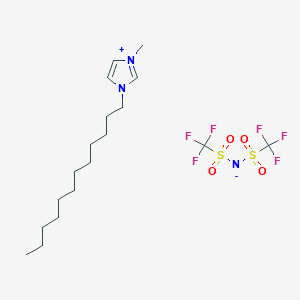

IUPAC Name |

methyl 5-amino-2-bromo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLNWLHJRDAYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718852 | |

| Record name | Methyl 5-amino-2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-2-bromo-4-methylbenzoate | |

CAS RN |

474330-54-6 | |

| Record name | Methyl 5-amino-2-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

![1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B3028930.png)

![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)